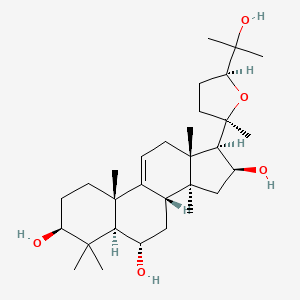
4-Amino-7-bromoisoindolin-1-one
Vue d'ensemble
Description
4-Amino-7-bromoisoindolin-1-one is a chemical compound with the CAS Number: 866767-08-0 . It has a molecular weight of 227.06 and is a solid at room temperature . This compound has garnered interest from various research fields due to its unique properties and potential applications.
Synthesis Analysis
4-Bromoisoindolin-1-one can be prepared through a two-step synthetic process . In the first step, methyl 3-bromo-2-(bromomethyl)benzoate is synthesized . This is achieved by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst .Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-7-bromo-1-isoindolinone . The InChI code for this compound is 1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.06 . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .Applications De Recherche Scientifique
Chloroquine and Derivatives: Repurposing Efforts
Chloroquine, a compound with a structure related to isoindoline derivatives, has been studied extensively for its antimalarial effects and potential repurposing in treating various diseases, including cancer. Research highlights efforts to develop novel compounds based on chloroquine's scaffold, aiming to overcome resistance in malaria treatment and explore anticancer applications. These efforts emphasize the importance of structural analogs like "4-Amino-7-bromoisoindolin-1-one" in drug development and repurposing strategies (Njaria, Okombo, Njuguna, & Chibale, 2015).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline, another scaffold closely related to "this compound", demonstrates significant therapeutic potential across various fields, including cancer and central nervous system (CNS) disorders. The development and synthesis of THIQ derivatives for therapeutic purposes underscore the potential of similar structures in drug discovery for addressing a wide range of diseases (Singh & Shah, 2017).
Oxazoline-Containing Ligands in Asymmetric Catalysis
Compounds containing oxazoline rings, akin to the structural motifs in "this compound", play a crucial role in asymmetric catalysis, impacting synthetic chemistry and drug development. Their use in catalytic processes highlights the importance of nitrogen-containing heterocycles in facilitating reactions that are foundational to the synthesis of therapeutically active molecules (Hargaden & Guiry, 2009).
Analytical and Environmental Applications
Beyond therapeutic contexts, related research focuses on analytical methods for determining antioxidant activity and environmental studies on contaminant removal, indicating the broader applicability of isoindoline derivatives in science. These studies highlight the versatility of nitrogen-containing compounds in analytical chemistry and environmental remediation, pointing towards potential research avenues for "this compound" (Munteanu & Apetrei, 2021).
Safety and Hazards
Orientations Futures
4-Amino-7-bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-7-bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .
Mode of Action
This compound interacts with MetRS by aligning with the requirements for effective inhibition of this enzyme . The compound’s structure, characterized by a bicyclic heteroaromatic core, is crucial for this interaction .
Biochemical Pathways
The inhibition of MetRS by this compound affects protein synthesis, a fundamental biochemical pathway . This disruption can have downstream effects on various cellular processes, potentially influencing disease pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis due to the inhibition of MetRS . This can potentially influence the progression of diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Propriétés
IUPAC Name |
4-amino-7-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQCUGKOXYOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252821 | |
| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866767-08-0 | |
| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866767-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



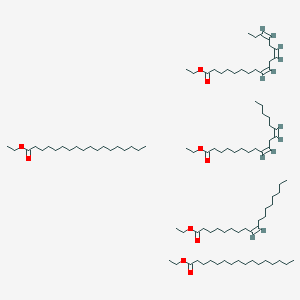
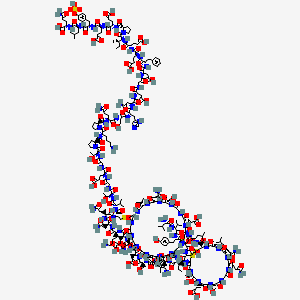

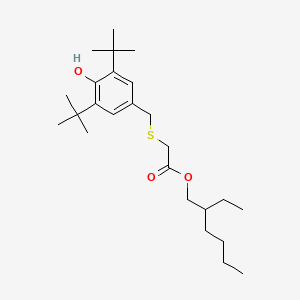


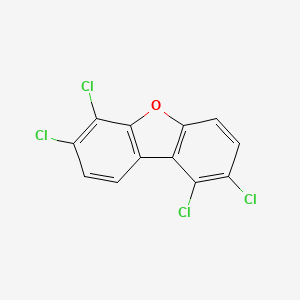
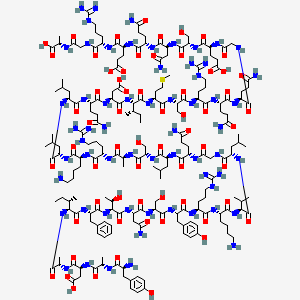
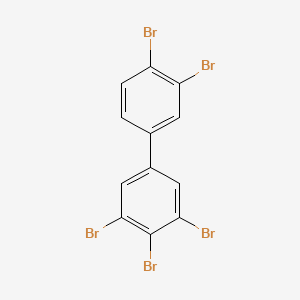

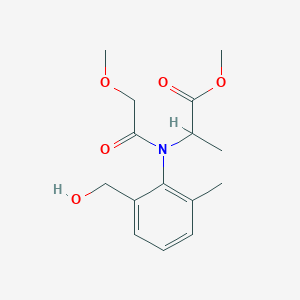
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)
